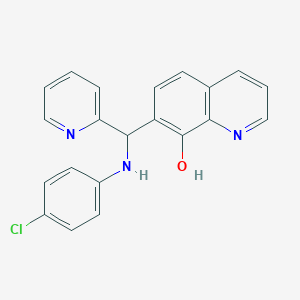

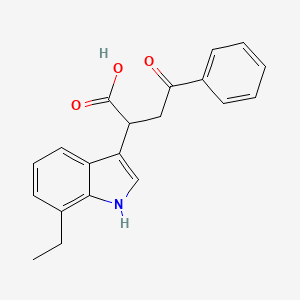

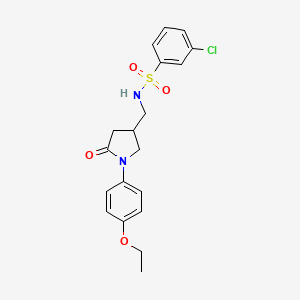

7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol” is a synthetic compound that belongs to the family of hydroxyquinoline derivatives. It is also known as CQ. The quinoline nucleus is present in numerous biological compounds and has versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , often involves nucleophilic aromatic substitution reactions . For example, a number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . For instance, the crystal structure of a related compound, “5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol”, has been determined . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were provided .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Aplicaciones Científicas De Investigación

Antimicrobial Applications

One study discusses the synthesis of novel compounds through the interaction of "7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol" with various other chemicals, demonstrating antimicrobial activities against a range of microbial strains. The synthesis involves creating derivatives that have shown significant promise in combating microbial infections, indicating the potential of these compounds in developing new antimicrobial agents (El Mariah, 2009).

Antitubercular Evaluation

Another research avenue explores the compound's utility in the synthesis of derivatives with potent antitubercular properties. By employing a diversity-oriented synthesis approach, the study yielded substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, showing promising results against Mycobacterium tuberculosis. This highlights the compound's relevance in tuberculosis treatment research, offering new pathways for antitubercular drug development (Kantevari et al., 2011).

Neurotropic Activity Study

In the context of neurotropic activity, one study synthesized annelated 4-aminopyridines from "this compound" and investigated their biological activities. The findings revealed significant effects on the motor activity of mice in an "open field" model, suggesting potential applications in neuroscience research, particularly in understanding neuroactivity and developing neuroactive compounds (Zaliznaya et al., 2020).

Anticancer Research

Research into the anticancer applications of "this compound" and its derivatives has also been conducted. These studies aim at discovering novel anticancer agents by synthesizing and testing various derivatives for their cytotoxic activities against cancer cell lines, demonstrating the compound's potential in cancer therapy development (Huang et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.

Direcciones Futuras

The development of novel quinoline derivatives with improved therapeutic effects is a significant area of study in medicinal chemistry . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

Propiedades

IUPAC Name |

7-[(4-chloroanilino)-pyridin-2-ylmethyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O/c22-15-7-9-16(10-8-15)25-20(18-5-1-2-12-23-18)17-11-6-14-4-3-13-24-19(14)21(17)26/h1-13,20,25-26H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZXWUOBDWABRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2826442.png)

![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone](/img/structure/B2826453.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2826460.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)

![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)